[(2-Bromo-4-methylphenyl)methyl](thiophen-2-ylmethyl)amine [(2-Bromo-4-methylphenyl)methyl](thiophen-2-ylmethyl)amine
Brand Name: Vulcanchem
CAS No.: 1546851-83-5
VCID: VC2978572
InChI: InChI=1S/C13H14BrNS/c1-10-4-5-11(13(14)7-10)8-15-9-12-3-2-6-16-12/h2-7,15H,8-9H2,1H3
SMILES: CC1=CC(=C(C=C1)CNCC2=CC=CS2)Br
Molecular Formula: C13H14BrNS
Molecular Weight: 296.23 g/mol

[(2-Bromo-4-methylphenyl)methyl](thiophen-2-ylmethyl)amine

CAS No.: 1546851-83-5

Cat. No.: VC2978572

Molecular Formula: C13H14BrNS

Molecular Weight: 296.23 g/mol

* For research use only. Not for human or veterinary use.

[(2-Bromo-4-methylphenyl)methyl](thiophen-2-ylmethyl)amine - 1546851-83-5

Specification

CAS No. 1546851-83-5
Molecular Formula C13H14BrNS
Molecular Weight 296.23 g/mol
IUPAC Name 1-(2-bromo-4-methylphenyl)-N-(thiophen-2-ylmethyl)methanamine
Standard InChI InChI=1S/C13H14BrNS/c1-10-4-5-11(13(14)7-10)8-15-9-12-3-2-6-16-12/h2-7,15H,8-9H2,1H3
Standard InChI Key PDXYRAVNHHAJSX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)CNCC2=CC=CS2)Br
Canonical SMILES CC1=CC(=C(C=C1)CNCC2=CC=CS2)Br

Introduction

(2-Bromo-4-methylphenyl)methylamine is an organic compound with the molecular formula C13H14BrNSC_{13}H_{14}BrNS. It is a brominated derivative containing both aromatic and heterocyclic components, specifically a methyl-substituted phenyl group and a thiophene ring, connected via a methanamine bridge. This compound is of interest in organic synthesis and material science due to its structural properties and potential applications in pharmaceuticals and advanced materials.

Key Identifiers:

  • IUPAC Name: 1-(2-Bromo-4-methylphenyl)-N-(thiophen-2-ylmethyl)methanamine

  • CAS Number: 1546851-83-5

  • PubChem CID: 91636108

  • Molecular Weight: 296.23 g/mol

Chemical Representation

PropertyValue/Description
Molecular FormulaC13H14BrNSC_{13}H_{14}BrNS
SMILES NotationCC1=CC(=C(C=C1)CNCC2=CC=CS2)Br
InChI KeyPDXYRAVNHHAJSX-UHFFFAOYSA-N
AppearanceLiquid
Storage ConditionsRoom Temperature (RT)

Synthetic Pathway

The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves:

  • Bromination of a methyl-substituted phenyl precursor to introduce the bromine atom at the ortho position.

  • Coupling with thiophene derivatives through methanamine as a linker.

This compound may also be synthesized using reductive amination techniques, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

Potential Applications

  • Pharmaceuticals: The compound's structural features suggest potential for bioactivity, particularly as a scaffold for antimicrobial or anticancer agents.

    • Thiophene derivatives are known for their biological activity, including antibacterial, antifungal, and anticancer properties .

    • Brominated aromatic systems often exhibit enhanced reactivity and binding affinity in drug design .

  • Material Science: The combination of bromine and sulfur atoms may impart unique electronic properties, making it useful in organic electronics or as a precursor for advanced materials.

Computational Studies

Computational approaches such as Density Functional Theory (DFT) have been employed to study thiophene derivatives' electronic properties, which may also apply to this compound . These studies help predict binding affinities and pharmacokinetics.

Table: Key Chemical Data

PropertyValue
Chemical FormulaC13H14BrNSC_{13}H_{14}BrNS
Molecular Weight296.23 g/mol
CAS Number1546851-83-5
PubChem CID91636108
AppearanceLiquid

Safety Considerations

While detailed safety data is unavailable, general precautions for handling brominated compounds apply:

  • Use appropriate personal protective equipment (PPE), including gloves and goggles.

  • Store under recommended conditions (room temperature).

  • Ensure proper ventilation when handling to avoid inhalation of vapors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator